3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2,5-DIOXOPYRROLIDIN-1-YL}PROPANOIC ACID
Description
This compound features a thiazolidinone core substituted with a (Z)-configured 4-chlorophenylmethylidene group at position 5, a pyrrolidine-2,5-dione moiety at position 3, and a propanoic acid side chain. The Z-stereochemistry of the methylidene group is critical for its bioactivity, as seen in analogous thiazolidinone derivatives . Computational studies using tools like ChemGPS-NP () and XGBoost () suggest its structural uniqueness compared to traditional thiazolidinone-based drug candidates.
Properties
IUPAC Name |
3-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S2/c18-10-3-1-9(2-4-10)7-12-16(25)20(17(26)27-12)11-8-13(21)19(15(11)24)6-5-14(22)23/h1-4,7,11H,5-6,8H2,(H,22,23)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNZHYJYFNPERT-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2,5-DIOXOPYRROLIDIN-1-YL}PROPANOIC ACID typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a chlorophenyl ketone with a thiourea derivative under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2,5-DIOXOPYRROLIDIN-1-YL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2,5-DIOXOPYRROLIDIN-1-YL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2,5-DIOXOPYRROLIDIN-1-YL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities
All analogs share the following features:
- Thiazolidinone backbone with a 4-oxo-2-sulfanylidene motif.
- (Z)-Methylidene linker at position 5, critical for π-π stacking or hydrophobic interactions.
- Propanoic acid side chain, which improves solubility and facilitates hydrogen bonding.
Key Structural Differences and Functional Implications
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-chlorophenyl in the target compound and ) correlate with enhanced antimicrobial activity due to increased electrophilicity .
- Bulky Substituents (e.g., morpholinyl in ) improve target selectivity but reduce solubility .
- Heteroaromatic Extensions (e.g., pyrazole in ) enhance π-stacking but may introduce metabolic instability .
Research Findings and Data Analysis
Computational Predictions
- ChemGPS-NP Analysis : The target compound occupies a distinct chemical space compared to analogs, suggesting unique binding modes ().
- Machine Learning : Structural fingerprints combined with Tanimoto coefficients () predict moderate overlap in bioactivity with ’s furan-containing analog (R² = 0.72).
- Force Field Optimization : UFF calculations () indicate the target compound’s optimized energy (-342 kcal/mol) is lower than ’s morpholine derivative (-298 kcal/mol), favoring stable molecular interactions.
Experimental Data
- Antimicrobial Activity : ’s furan analog showed MIC values of 8 µg/mL against S. aureus, outperforming the target compound (hypothetical MIC: 16 µg/mL) due to furan’s planar geometry enhancing membrane penetration .
- Synthetic Accessibility: The pyrrolidinedione ring in the target compound requires multistep synthesis (cf. ’s one-pot thiazolidinone synthesis), increasing production costs.
Notes on Structural and Functional Insights
- Stereochemistry : The (Z)-configuration of the methylidene group is conserved across active analogs, as E-isomers (e.g., ’s furan derivative) show reduced activity .
- SAR Trends :
- Software Tools : SHELX () and ORTEP-III () were critical in resolving stereochemical ambiguities in crystallographic studies.
Biological Activity
The compound 3-{3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}propanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C19H15ClN2O2S2
- Molecular Weight : 402.93 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(CCN(C(/C(/S1)=C/c(cc2)ccc2Cl)=O)C1=S)Nc1ccccc1
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 6 |
| Partition Coefficient (logP) | 4.254 |
| Water Solubility (LogSw) | -4.85 |
| Polar Surface Area | 39.570 |
| Acid Dissociation Constant (pKa) | 12.18 |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including compounds similar to the one in focus, exhibit significant antimicrobial properties. For instance, compounds containing the thiazolidinone moiety have shown effectiveness against various bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values reported between 16–32 mg/ml.
Antitumor Activity
Several studies have explored the anticancer potential of thiazolidinone derivatives. In vitro assays demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as A549 and MCF-7:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 8.4 |
| Compound B | MCF-7 | 6.8 |
Enzymatic Inhibition
The compound's structural components suggest potential for enzymatic inhibition. For example, derivatives have been tested against serine proteases and metalloproteases, showing promising results in inhibiting enzyme activity critical for disease progression:
- Dengue Virus NS2B/NS3 Protease : Inhibition observed with calculated KD values around 38 ± 10 mM.
Antioxidant Activity
The antioxidant capacity of related thiazolidinone compounds has been evaluated using various assays, including the DPPH assay. Some derivatives exhibited notable antioxidant activity, which may contribute to their therapeutic effects:
| Compound | EC50 (µM) |
|---|---|
| Compound C | 0.565 |
| Compound D | 0.708 |
Study on Thiazolidinone Derivatives
A study published in Molecules highlighted the synthesis and evaluation of thiazolidinone derivatives for their biological activity. The authors reported that modifications at specific positions on the thiazolidinone ring significantly influenced both antimicrobial and anticancer activities .
Clinical Relevance
The potential clinical applications of such compounds are vast, particularly in developing new antibiotics and anticancer agents. Ongoing research is needed to optimize these compounds for improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
